
2-Methoxy-4H-chromen-4-one
Overview
Description
2-Methoxy-4H-chromen-4-one is a heterocyclic compound belonging to the chromone family. Chromones are known for their wide distribution in nature and their significant biological activities. The structure of this compound consists of a benzene ring fused to a pyrone ring with a methoxy group attached at the second position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4H-chromen-4-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the oxidative cyclization of (E)-2-((4-oxo-4H-chromen-3-yl)methylene)hydrazine carbothioamide using phosphorus oxychloride (POCl3) as a cyclizing agent .
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the reaction conditions to maximize yield and purity. This may include the use of recyclable catalysts, green methodologies, and reactions in aqueous media to reduce reaction time, catalyst utilization, and byproducts elimination .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the chromone structure.
Substitution: Substitution reactions, particularly at the methoxy group, can lead to a variety of functionalized derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Reaction conditions often involve specific temperatures and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the methoxy position .
Scientific Research Applications
Medicinal Chemistry
2-Methoxy-4H-chromen-4-one exhibits a range of biological activities that make it a promising candidate for drug development.
Anticancer Activity
Research has shown that derivatives of this compound possess anticancer properties. For instance, compounds synthesized from this scaffold have demonstrated significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells. A study highlighted that certain derivatives achieved over 50% inhibition against the A549 tumor cell line, indicating their potential as anticancer agents .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against several bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism involves disrupting bacterial cell membranes and interfering with metabolic pathways . This suggests potential applications in developing new antibiotics.
Anti-inflammatory Effects
this compound has shown the ability to inhibit the production of inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). These properties indicate its potential use in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. The presence of hydroxyl and methoxy groups plays a significant role in enhancing its pharmacological effects. Studies have indicated that modifications to these functional groups can lead to improved potency against specific targets, such as enzymes involved in cancer progression and inflammation .
Agricultural Applications
Flavonoids, including this compound, are known for their role in plant defense mechanisms against pests and pathogens. Their application in agriculture may involve:
- Natural Pesticides: Utilizing the antimicrobial properties of this compound to develop eco-friendly pesticides.
- Plant Growth Regulators: Enhancing plant growth and resistance to environmental stressors through flavonoid application.
Material Science
The unique structural properties of this compound allow for its use in material science:
Fluorescent Sensors
Due to its ability to exhibit dual fluorescence through Excited State Intramolecular Proton Transfer (ESIPT), derivatives of this compound can serve as effective fluorescent sensors for analytical applications . This property is particularly useful in detecting environmental pollutants or biological markers.
Case Studies
Mechanism of Action
The mechanism of action of 2-Methoxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
2-Methoxy-4H-chromen-4-one can be compared with other similar compounds such as:
Chroman-4-one: Lacks the methoxy group but shares the core chromone structure.
2H-chromen-2-one: Differs in the position of the carbonyl group.
4H-chromen-4-one: The parent compound without the methoxy substitution.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Biological Activity
2-Methoxy-4H-chromen-4-one, a member of the chromone family, has garnered attention for its diverse biological activities. This article synthesizes current research findings, including case studies and data tables, to provide a comprehensive overview of its biological properties.
Chemical Structure and Synthesis
This compound is characterized by a chromone structure with a methoxy group at the 2-position. Synthetic routes often include methods such as:
- Pechmann Condensation : A common method for synthesizing chromenone derivatives.
- Michael Addition : Involves the addition of acrylonitrile to phenols followed by cyclization.
Biological Activities
The compound exhibits a range of biological activities, which can be categorized as follows:
1. Antimicrobial Activity
Research indicates that this compound possesses significant antimicrobial properties. It has been shown to inhibit various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents .
2. Antioxidant Activity
The compound acts as an antioxidant by scavenging free radicals and enhancing the activity of antioxidant enzymes. This property is crucial for protecting cells from oxidative stress, which is linked to numerous diseases .
3. Anti-inflammatory Activity
Studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and interleukins. This activity suggests potential therapeutic applications in inflammatory diseases .
4. Anticancer Properties
The compound has shown promise in inducing apoptosis in cancer cells through modulation of pro-apoptotic and anti-apoptotic proteins (e.g., Bax and Bcl-2). Research indicates that it may inhibit tumor growth in various cancer models .
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting significant anticancer potential.
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 85 |
25 | 65 |
50 | 40 |
Case Study 2: Antimicrobial Efficacy
In another study, the antimicrobial activity was evaluated against Staphylococcus aureus and Escherichia coli. The compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against both bacteria.
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 32 |
Structure-Activity Relationship (SAR)
Recent studies have explored the SAR of chromone derivatives, revealing that modifications at specific positions can enhance biological activity. For instance, substituents at the R2 position on the phenyl ring have been associated with increased MAO-B inhibitory activity .
Properties
IUPAC Name |
2-methoxychromen-4-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c1-12-10-6-8(11)7-4-2-3-5-9(7)13-10/h2-6H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFZIJAGHWXOSDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)C2=CC=CC=C2O1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40497278 | |
Record name | 2-Methoxy-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40497278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26964-19-2 | |
Record name | 2-Methoxy-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40497278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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